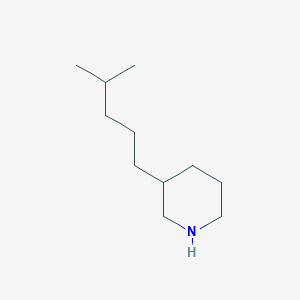

3-(4-Methylpentyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

3-(4-methylpentyl)piperidine |

InChI |

InChI=1S/C11H23N/c1-10(2)5-3-6-11-7-4-8-12-9-11/h10-12H,3-9H2,1-2H3 |

InChI Key |

FYBLKKXMUFNCFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC1CCCNC1 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 3 4 Methylpentyl Piperidine and Analogues

Retrosynthetic Analysis and Design of Precursors for 3-(4-Methylpentyl)piperidine

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. The key challenge in the synthesis of this compound lies in the selective formation of the carbon-carbon bond at the C3 position of the piperidine (B6355638) ring.

A primary retrosynthetic disconnection for this compound involves breaking the C3-alkyl bond. This leads to a piperidine synthon and a 4-methylpentyl synthon. This disconnection suggests a forward synthesis involving the alkylation of a nucleophilic piperidine at the 3-position or a cross-coupling reaction.

Figure 1: Primary Retrosynthetic Disconnection of this compound

Target Molecule: this compound

Disconnection: C3 - Alkyl bond

Synthons: 3-Piperidinyl anion equivalent + 4-Methylpentyl cation equivalent (or vice versa)

This leads to several potential precursor designs:

Pyridine-based precursors: A common and effective strategy involves the use of a pyridine (B92270) derivative as a precursor to the piperidine ring. The 4-methylpentyl side chain can be introduced onto the pyridine ring, followed by reduction of the aromatic ring to the desired piperidine. For instance, a 3-(4-methylpentyl)pyridine can be hydrogenated to yield the target molecule. This approach benefits from the rich chemistry of pyridine functionalization. researchgate.netacs.org

Piperidone-based precursors: 3-Piperidone can serve as a versatile precursor. The 4-methylpentyl group can be introduced via a Wittig-type reaction or by conjugate addition of an appropriate organometallic reagent to an α,β-unsaturated piperidone derivative, followed by reduction of the double bond and the ketone.

Acyclic precursors: An acyclic precursor containing the necessary nitrogen and carbon atoms can be designed to undergo an intramolecular cyclization to form the piperidine ring with the 4-methylpentyl group already in place. The stereochemistry can be controlled by the stereocenters present in the acyclic chain.

Carbon-Carbon Bond Formation Approaches for Alkyl Chain Incorporation

Several modern synthetic methodologies can be employed to construct the key carbon-carbon bond between the piperidine ring and the 4-methylpentyl side chain.

Alkylation and Cross-Coupling Reactions in Piperidine Functionalization

Alkylation and cross-coupling reactions are powerful methods for forming C(sp³)–C(sp³) bonds.

Alkylation Reactions: The direct alkylation of a lithiated piperidine derivative is a straightforward approach. N-protected piperidines, such as N-Boc-piperidine, can be deprotonated at the 3-position using a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). The resulting organolithium species can then be reacted with a suitable electrophile, such as 4-methylpentyl bromide or iodide, to install the desired side chain. researchgate.net

Another strategy involves the generation of an enamide anion from an N-protected Δ²-piperideine. researchgate.net This anion can then be alkylated at the 3-position with an alkyl halide. Subsequent reduction of the double bond and removal of the protecting group affords the 3-alkylpiperidine. researchgate.net

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions offer a versatile alternative for C-C bond formation.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide. nih.govnih.gov For the synthesis of this compound, this could involve the coupling of a 3-halopiperidine derivative (e.g., N-Boc-3-iodopiperidine) with a (4-methylpentyl)zinc halide. The organozinc reagent can be prepared from the corresponding Grignard reagent or alkyl halide. The Negishi coupling is known for its high functional group tolerance and effectiveness in forming sp²-sp³ and sp³-sp³ bonds. nih.govmdpi.com

Suzuki-Miyaura Coupling: While traditionally used for sp²-sp² bond formation, recent advances have extended the Suzuki-Miyaura coupling to include sp³-hybridized partners. snnu.edu.cnorganic-chemistry.org This could involve the reaction of a 3-piperidylboronic acid or ester with a 4-methylpentyl halide, or conversely, a 3-halopiperidine with a (4-methylpentyl)boronic acid derivative. The reaction typically requires a palladium catalyst and a base. snnu.edu.cnwikipedia.org

| Coupling Reaction | Piperidine Precursor | Alkyl Precursor | Catalyst/Reagents |

| Alkylation | N-Boc-piperidine | 4-Methylpentyl bromide/iodide | s-BuLi, TMEDA |

| Negishi Coupling | N-Boc-3-iodopiperidine | (4-Methylpentyl)zinc halide | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) |

| Suzuki Coupling | N-Boc-3-bromopiperidine | (4-Methylpentyl)boronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂), Base |

Table 1: Representative Alkylation and Cross-Coupling Strategies

Olefin Metathesis in the Synthesis of Piperidine Rings and Side Chains

Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a powerful tool for the synthesis of cyclic compounds, including piperidines. acs.orgwikipedia.orgnih.govyork.ac.uk In the context of this compound synthesis, RCM would typically be used to construct the piperidine ring itself from a suitably functionalized acyclic diene precursor.

For instance, an acyclic amino-diene precursor could be synthesized where one of the double bonds is positioned to form the C2-C3 bond of the piperidine ring and the other to form the C6-N bond upon cyclization. The 4-methylpentyl group would be incorporated into this acyclic precursor prior to the RCM step. This strategy allows for the potential to set stereocenters in the acyclic chain which can then direct the stereochemistry of the final piperidine product.

Cross-metathesis (CM) could also be envisioned to attach the 4-methylpentyl side chain. For example, a 3-vinylpiperidine (B15227093) derivative could undergo a CM reaction with an appropriate olefin to introduce the desired side chain, although controlling the selectivity of such a reaction can be challenging.

Radical Cyclization Techniques for Piperidine Construction

Radical cyclizations provide another avenue for the construction of the piperidine ring. researchgate.net Typically, a 6-exo-trig cyclization of a nitrogen-centered or carbon-centered radical onto a double bond is employed. For the synthesis of this compound, an acyclic precursor containing a radical precursor (e.g., a halide or a xanthate) and an appropriately positioned double bond would be required. The 4-methylpentyl group would be tethered to what will become the C3 position of the piperidine ring. The stereochemical outcome of the cyclization is often controlled by the pre-existing stereochemistry in the acyclic precursor. wiley.com

Stereoselective and Enantioselective Synthesis of this compound

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Therefore, methods for the stereoselective and enantioselective synthesis of this compound are of significant interest.

Application of Chiral Auxiliaries and Asymmetric Catalysis

Chiral Auxiliaries: A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. nih.govyork.ac.uknih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered. For the synthesis of enantiomerically enriched this compound, a chiral auxiliary could be attached to the nitrogen of a piperidine precursor. For example, Evans' oxazolidinone auxiliaries can be used to direct the asymmetric alkylation of the corresponding N-acyl piperidine enolate. nih.gov

Alternatively, a chiral auxiliary can be part of the piperidine ring itself, which is then modified. For example, enantiopure piperidines can be derived from the chiral pool, such as from amino acids. snnu.edu.cnwiley.com

Asymmetric Catalysis: Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a catalytic amount of the chiral-inducing agent is required. Recent advancements have demonstrated the power of transition metal catalysis for the enantioselective synthesis of 3-substituted piperidines.

A notable development is the rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgwikipedia.org In this approach, a dihydropyridine (B1217469) derivative undergoes a rhodium-catalyzed asymmetric carbometalation with a boronic acid, followed by reduction to yield the enantioenriched 3-substituted piperidine. researchgate.netacs.orgwikipedia.org While this has been demonstrated primarily with arylboronic acids, the development of conditions for alkylboronic acids would provide a direct route to compounds like this compound.

| Strategy | Description | Key Features |

| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | High diastereoselectivity, well-established methods (e.g., Evans' auxiliaries). nih.govyork.ac.uknih.gov |

| Asymmetric Catalysis | A chiral catalyst is used in small amounts to generate an enantiomerically enriched product. | Atom-economical, potential for high enantiomeric excess (ee). researchgate.netacs.orgwikipedia.org |

| Chiral Pool Synthesis | Utilizes readily available, inexpensive, and enantiopure natural products as starting materials. | Access to enantiopure building blocks. snnu.edu.cnwiley.com |

Table 2: Strategies for Stereoselective Synthesis

Diastereoselective Control in Piperidine Ring Formation

Achieving high diastereoselectivity is a critical challenge in the synthesis of polysubstituted piperidines. The relative stereochemistry of substituents on the piperidine ring profoundly influences the biological activity of the molecule. Various strategies have been developed to control the diastereochemical outcome of piperidine ring formation.

One approach involves the diastereoselective reductive cyclization of amino acetals. This method utilizes a nitro-Mannich reaction to establish the initial stereocenters, which are then retained during the subsequent reductive cyclization to form the piperidine ring. nih.gov Control over the relative stereochemistry between the C-2 and C-3 positions can be achieved through either kinetic protonation of a nitronate intermediate or by thermodynamic equilibration of the nitro group. colab.ws Furthermore, the stereochemistry at other positions, such as C-6, can be directed by the choice of reducing agent for the imine or iminium ion intermediate. colab.ws For instance, triacetoxyborohydride (B8407120) reduction of an iminium ion can favor the formation of a cis-2,6-disubstituted piperidine, while triethylsilane/TFA or Lewis acid-catalyzed reductions can lead to the trans isomer. colab.ws

Intramolecular cycloadditions also offer a powerful tool for diastereoselective piperidine synthesis. A regio- and diastereoselective intramolecular nitrone cycloaddition has been developed for the synthesis of 3- and 2,3-disubstituted piperidines. acs.org This method demonstrates high levels of stereocontrol, enabling the synthesis of complex piperidine structures from readily available starting materials like γ-butyrolactone. acs.org Similarly, the base-promoted intramolecular cyclization of enantiopure sulfinyl dienyl amines provides access to sulfinyl tetrahydropyridines with good to excellent diastereoselectivity (dr: 75/25 to >98/2), which can be further converted to 3-hydroxypiperidine (B146073) derivatives. nih.gov

The following table summarizes different methods for achieving diastereoselective control in piperidine synthesis:

| Method | Key Features | Achieved Diastereoselectivity | Reference |

| Reductive Cyclization of Amino Acetals | Nitro-Mannich reaction followed by cyclization. | High, retained from initial reaction. | nih.gov |

| Kinetic/Thermodynamic Control | Protonation or equilibration of a nitro group. | Controllable C-2/C-3 stereochemistry. | colab.ws |

| Imine/Iminium Ion Reduction | Choice of reducing agent directs stereochemistry. | Access to both cis and trans isomers. | colab.ws |

| Intramolecular Nitrone Cycloaddition | Cycloaddition of an N-alkenyl nitrone enoate. | High regio- and diastereoselectivity. | acs.org |

| Cyclization of Sulfinyl Dienyl Amines | Base-promoted intramolecular cyclization. | Good to excellent (dr: 75/25 to >98/2). | nih.gov |

Nitrogen Heterocycle Formation Pathways for this compound

The construction of the piperidine ring is the cornerstone of synthesizing this compound. Several synthetic pathways can be employed, each with its own advantages regarding starting material availability, reaction conditions, and functional group tolerance.

Reductive Amination Strategies for Piperidine Ring Assembly

Reductive amination is a robust and widely used method for forming the piperidine ring, typically involving the reaction of a dicarbonyl compound with an amine. chim.it This "double reductive amination" (DRA) is a straightforward approach to the piperidine skeleton. chim.it The versatility of this method is enhanced by the wide variety of available amines and dicarbonyl precursors, which can often be derived from sugars to ensure specific absolute configurations of substituents. chim.it

A one-pot procedure for the reductive amination of secondary amines like piperidines with various aldehydes has been developed using a borane-pyridine complex, which is a less toxic alternative to sodium cyanoborohydride. tandfonline.com This method has been shown to be effective for a range of aldehydes, including aromatic, heteroaromatic, and aliphatic ones. tandfonline.com More recently, sustainable processes are being explored, such as the reductive amination of biomass-derived δ-valerolactone to produce piperidine. gumed.edu.pl Iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane (B129415) acts as a key promoter for imine formation, cyclization, and reduction, also provides an efficient route to piperidines. nih.govmdpi.com

Intramolecular Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization represents a diverse set of strategies for constructing the piperidine ring, often proceeding with high stereoselectivity. nih.gov These reactions involve the formation of a C-N or C-C bond within a linear precursor to close the ring.

Examples of intramolecular cyclization include:

Radical Cyclization: Intramolecular radical cyclization of 1,6-enynes can produce polysubstituted alkylidene piperidines. mdpi.com Another approach involves the rearrangement of 2-methyleneaziridine-derived radicals to form substituted 3-methylenepiperidines. figshare.com

Aza-Prins Cyclization: The cyclization of N-tosyl homoallylamines with carbonyl compounds, catalyzed by Lewis acids like AlCl₃, yields trans-2-substituted-4-halopiperidines. organic-chemistry.org

Hydroamination/Cyclization Cascades: The intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can lead to piperidine formation. nih.gov

Nitrone Cycloaddition: As mentioned earlier, intramolecular nitrone cycloadditions are highly effective for creating substituted piperidines with excellent stereocontrol. acs.org

Dearomative Functionalization of Pyridine Precursors

The dearomatization of readily available pyridine precursors is a powerful strategy for the synthesis of functionalized piperidines. acs.orgacs.org This approach avoids the often lengthy stepwise construction of the piperidine ring. snnu.edu.cn

Key dearomatization strategies include:

Hydrogenation: The catalytic hydrogenation of substituted pyridines is a classic and effective method. nih.gov Modern approaches often combine hydrogenation with functionalization in a one-pot process. nih.gov Rhodium catalysts have proven effective for the hydrogenation of pyridines with fluorine-containing substituents. nih.govmdpi.com

Chemo-enzymatic Dearomatization: A combination of chemical synthesis and biocatalysis allows for the asymmetric dearomatization of activated pyridines. acs.orgnih.govresearchgate.net A key step in this process is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines. acs.orgnih.govresearchgate.net This method has been successfully applied to the synthesis of key intermediates for pharmaceuticals. acs.orgnih.govresearchgate.net

Nucleophilic Addition to Pyridinium (B92312) Salts: The addition of nucleophiles to activated pyridinium salts is a common strategy to generate di- or tetrahydropyridine (B1245486) intermediates, which can then be reduced to piperidines. acs.org Recent advances have focused on catalytic asymmetric methods. mdpi.com

Arenophile-Mediated Dearomatization: This newer approach allows for the direct introduction of heteroatom functionalities into the pyridine ring without prior activation, providing access to dihydropyridine cis-diols and epoxides. acs.org

The following table compares different dearomatization strategies for piperidine synthesis:

| Strategy | Description | Advantages | Reference |

| Catalytic Hydrogenation | Reduction of the pyridine ring using a metal catalyst. | Direct, often high-yielding. | nih.gov |

| Chemo-enzymatic Dearomatization | Combines chemical activation with biocatalytic reduction. | Highly stereoselective, sustainable. | acs.orgnih.govresearchgate.net |

| Nucleophilic Addition | Addition of a nucleophile to an activated pyridinium salt. | Access to a wide variety of substituents. | acs.orgmdpi.com |

| Arenophile-Mediated Dearomatization | Direct functionalization without pre-activation. | Introduces heteroatom functionalities. | acs.org |

Protective Group Chemistry in the Synthesis of N-Substituted this compound Derivatives

In the synthesis of N-substituted piperidines, protecting groups for the nitrogen atom are often essential. They serve to prevent unwanted side reactions, modulate reactivity, and can also act as directing groups for C-H activation. researchgate.net

Commonly used nitrogen protecting groups in piperidine synthesis include carbamates like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl), as well as sulfonyl groups like tosyl. nih.gov The choice of protecting group can influence the outcome of subsequent reactions. For example, in the synthesis of certain piperidine derivatives, carbamate (B1207046) protecting groups were found to give the best results for scalability and synthesis. snnu.edu.cn

The phenyldiazenyl group has been explored as both a protecting and an activating group. It can facilitate the lithiation and subsequent substitution at the α-carbon of the piperidine nitrogen. researchgate.net The removal of these protecting groups is a crucial final step. For instance, Boc groups are typically removed under acidic conditions. researchgate.net

The synthesis of N-substituted piperidines often involves a multi-step sequence. For example, a nine-step synthesis was developed to prepare a series of N-substituted piperidines, which involved the initial protection of the piperidine nitrogen, followed by a series of transformations and final deprotection. nih.gov

Elucidation of Structure and Conformation Using Advanced Spectroscopic and Analytical Techniques for 3 4 Methylpentyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 3-(4-Methylpentyl)piperidine. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, while advanced 2D NMR techniques establish connectivity and spatial relationships, which are crucial for unambiguous stereochemical and regiochemical assignments.

The substitution at the 3-position of the piperidine (B6355638) ring introduces a chiral center, leading to the possibility of R and S enantiomers. Furthermore, the piperidine ring exists in a dynamic equilibrium between two chair conformations, with the substituent at either an axial or equatorial position. The position of the bulky 4-methylpentyl group is predominantly equatorial to minimize steric hindrance.

¹H NMR spectra provide information on the chemical shift, integration, and coupling constants (J-values) of protons. For this compound, the protons on the piperidine ring and the alkyl side chain would exhibit characteristic signals. The protons attached to the piperidine ring carbons (C2, C3, C4, C5, C6) typically appear in the range of 1.0-3.5 ppm. The N-H proton signal is often a broad singlet, its chemical shift being sensitive to solvent and concentration. The protons of the 4-methylpentyl group would have distinct signals, with the terminal methyl groups appearing as a characteristic doublet around 0.8-0.9 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton. oregonstate.edu The piperidine ring carbons typically resonate between 20 and 60 ppm. oregonstate.edu The chemical shifts are influenced by the substitution and the conformation. The carbons of the alkyl side chain would have signals in the aliphatic region of the spectrum. While specific experimental data for this compound is not publicly available, data from related structures like 2-(4-methylpentyl)quinolin-3-amine illustrates the expected chemical shifts for the side chain. rsc.org

Advanced NMR Techniques:

COSY (Correlation Spectroscopy): This 2D technique identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of protons within the piperidine ring and along the alkyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of proton signals to their corresponding carbons. hmdb.canih.govresearchgate.net This is invaluable for distinguishing the numerous CH and CH₂ groups in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons, providing crucial data for conformational analysis. ipb.pt For instance, correlations between the proton at C3 and other protons on the ring can help confirm the equatorial preference of the alkyl substituent.

The stereochemical assignment of 3-substituted piperidines is often carefully performed using detailed NMR analysis, sometimes in conjunction with X-ray crystallography or synthetic transformations for confirmation. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is based on general values for substituted piperidines and alkyl chains.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine N-H | 1.0 - 3.0 (broad) | - |

| Piperidine C2, C6 (CH₂) | 2.5 - 3.2 | ~45 - 55 |

| Piperidine C3 (CH) | 1.5 - 2.5 | ~30 - 40 |

| Piperidine C4, C5 (CH₂) | 1.2 - 1.9 | ~20 - 30 |

| Side Chain C1' (CH₂) | 1.1 - 1.8 | ~35 - 45 |

| Side Chain C2', C3' (CH₂) | 1.1 - 1.8 | ~25 - 35 |

| Side Chain C4' (CH) | 1.4 - 2.0 | ~25 - 35 |

| Side Chain C5', C6' (CH₃) | 0.8 - 1.0 | ~22 - 25 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition and molecular formula. This technique is distinguished from standard mass spectrometry by its ability to measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm).

For this compound (C₁₁H₂₃N), the theoretical exact mass can be calculated. Using an ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated form, [M+H]⁺. HRMS analysis would provide an experimental m/z value that can be compared to the calculated value to confirm the molecular formula. For example, HRMS data for a related compound, 2-(4-methylpentyl)quinolin-3-amine, shows a calculated value for [M+H]⁺ of 241.1705 and a found value of 241.1702, confirming its formula of C₁₆H₂₀N₂. rsc.org A similar level of accuracy would be expected for this compound.

Fragmentation Analysis: In addition to molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to ionization energy, the molecule breaks apart into smaller, characteristic fragments. For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: The breaking of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of an ethyl or propyl group from the ring, leading to stable iminium ion fragments.

Loss of the side chain: Cleavage of the bond between the piperidine ring and the 4-methylpentyl group (at the C3 position) would result in a fragment ion corresponding to the piperidine ring and another corresponding to the side chain.

Ring-opening: The piperidine ring itself can undergo fragmentation, leading to a series of smaller charged species.

Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the presence of both the piperidine core and the specific alkyl substituent.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃N |

| Molecular Weight (Monoisotopic) | 169.1830 u |

| Calculated m/z for [M+H]⁺ | 170.1903 |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is essential for separating components of a mixture and assessing the purity of a synthesized compound. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques.

HPLC is a versatile technique used for the separation, identification, and quantification of compounds. austinpublishinggroup.com It is particularly useful for analyzing piperidine alkaloids and their synthetic derivatives. tcichemicals.comsci-hub.seresearchgate.net A typical HPLC system uses a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).

For purity assessment of this compound, a Reverse-Phase HPLC (RP-HPLC) method would likely be employed. In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound's purity is determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to its concentration.

Isomer Separation: Since this compound possesses a chiral center, it exists as a pair of enantiomers (R and S). Separating these enantiomers is crucial in pharmaceutical contexts, as they often exhibit different biological activities. This separation can be achieved using chiral HPLC. nih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. The development of such a method is a key step in accessing enantiopure forms of chiral piperidines. nih.gov Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral column. researchgate.net

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. researchgate.net It is a highly effective method for analyzing volatile and thermally stable compounds like many piperidine derivatives. oup.comsemanticscholar.org

In a GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase that separates the components of the mixture based on their boiling points and affinities for the phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

GC-MS is exceptionally useful for:

Identifying impurities: It can detect and identify minor components in a sample of this compound, such as starting materials, byproducts, or degradation products.

Analyzing complex mixtures: It can confirm the presence and structure of this compound within a reaction mixture or a natural extract. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint for confirmation. oup.comsemanticscholar.org

Quantitative analysis: With appropriate calibration, GC-MS can be used to determine the concentration of the target compound in a sample. researchgate.net

Photoelectron Spectroscopy for Electronic Structure Characterization

Photoelectron Spectroscopy (PES) is a technique used to measure the ionization energies of molecules, providing direct insight into their electronic structure. rsc.org In PES, a sample is irradiated with high-energy photons (e.g., UV or X-rays), causing electrons to be ejected. By measuring the kinetic energy of these ejected photoelectrons, the binding energies of the electrons in their molecular orbitals can be determined.

For piperidine and its derivatives, PES is particularly sensitive to the energy of the non-bonding electron pair on the nitrogen atom (nN). acs.org The ionization potential associated with this lone pair is typically the lowest, corresponding to the first band in the HeI photoelectron spectrum.

The introduction of a 3-(4-methylpentyl) substituent would influence the electronic structure of the piperidine ring. Alkyl groups are electron-donating, which is expected to destabilize the nN orbital, thereby lowering its ionization potential compared to unsubstituted piperidine. acs.org

Furthermore, PES can distinguish between different conformers (axial vs. equatorial). The orientation of the lone pair and its interaction with the C-C and C-H bonds of the ring are different in the two conformers, leading to slight differences in ionization energy. researchgate.net Studies on N-methylpiperidine have shown that it is possible to observe and assign spectral features to different conformers and track their dynamics. rsc.org A similar approach could be applied to this compound to study its conformational preferences and the electronic effects of the alkyl substituent.

Theoretical and Computational Investigations of 3 4 Methylpentyl Piperidine Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of piperidine (B6355638) derivatives. These methods provide detailed information about molecular orbitals, charge distribution, and various reactivity descriptors.

Electronic Structure Analysis: The electronic properties of molecules like 3-(4-methylpentyl)piperidine are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity.

For substituted piperidines, DFT calculations are used to map the electron density and electrostatic potential (ESP). The ESP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other chemical species. In the case of this compound, the nitrogen atom of the piperidine ring is expected to be an electron-rich region, making it a primary site for electrophilic attack.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound derivatives. These descriptors provide a quantitative basis for understanding the molecule's reactivity.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the electrophilic character of a molecule. |

These quantum chemical parameters, when calculated for a series of this compound derivatives, allow for a comparative analysis of their stability and reactivity, guiding further experimental studies.

Conformational Analysis and Energy Landscape Mapping of Substituted Piperidines

The piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. For 3-substituted piperidines like this compound, the substituent can be in either an axial or an equatorial position, leading to two distinct chair conformers.

The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. For this compound, the landscape would show two primary energy wells corresponding to the axial and equatorial chair conformers, with the equatorial well being deeper. Other, higher-energy conformations like twist-boat and boat forms also exist on the energy landscape but are typically less populated at room temperature.

The conformational preferences in piperidine rings are primarily governed by a balance of steric and electronic effects.

Steric Effects: Steric hindrance is a major factor in determining the most stable conformation. In this compound, the large alkyl group in the axial position would experience significant 1,3-diaxial interactions with the axial hydrogen atoms at the C5 and C1 (nitrogen lone pair or N-H) positions. These repulsive interactions destabilize the axial conformer, making the equatorial conformation, where such interactions are absent, energetically more favorable. The magnitude of this steric effect increases with the size of the substituent.

While quantum chemical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space and the observation of conformational transitions.

For a molecule like this compound, an MD simulation would typically be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water) to mimic physiological conditions. The simulation would track the trajectory of each atom over a period of nanoseconds to microseconds.

From these trajectories, several key properties can be analyzed:

Conformational Transitions: The simulation can reveal the frequency and pathways of ring inversion between the chair conformers and transitions to other conformations like twist-boat forms.

Flexibility of the Alkyl Chain: The 4-methylpentyl side chain has its own conformational flexibility. MD simulations can show how the side chain moves and folds, and how its conformation is correlated with the conformation of the piperidine ring.

Solvent Effects: The interactions with solvent molecules can influence the conformational preferences. MD simulations explicitly model these interactions, providing a more realistic picture of the molecule's behavior in solution.

The results from MD simulations can be used to generate a dynamic energy landscape, providing a more complete understanding of the molecule's conformational behavior than static calculations alone.

Predictive Modeling for Structure-Property Relationships (excluding specific properties)

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. These models are invaluable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules.

For a series of this compound derivatives with variations in their substitution patterns, a QSAR/QSPR model can be developed following these general steps:

Data Set Preparation: A dataset of molecules with known properties is compiled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electronic fields).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), are used to build a mathematical model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Structure Activity Relationship Sar Studies of 3 4 Methylpentyl Piperidine Analogues

Impact of Substituent Modifications on Molecular Recognition and Interactions

The modification of substituents on the 3-(4-methylpentyl)piperidine scaffold is a key strategy to modulate potency, selectivity, and pharmacokinetic properties. These modifications can occur at the piperidine (B6355638) nitrogen (N-1), the C-3 position bearing the alkyl group, or other positions on the ring.

Nitrogen (N-1) Substitution: The nitrogen atom of the piperidine ring is a common site for modification. N-alkylation can significantly alter a compound's affinity and efficacy. For instance, in studies of 4-(3-hydroxyphenyl)piperidines, the nature of the N-substituent was found to be critical for determining whether the compound acted as an opioid receptor agonist or antagonist. nih.gov In a different series of piperidine derivatives targeting sigma (σ) receptors, modifications to the N-substituent were explored to gauge the extent to which the σ₁ receptor tolerated bulk. acs.org It has been demonstrated that small N-alkyl groups can fit into a secondary lipophilic pocket on the receptor. acs.org

Piperidine Ring Substitution: Adding or altering substituents on the carbon atoms of the piperidine ring can fine-tune binding affinity and create new interactions with a target. In one study on a complex piperidine-containing κ-opioid receptor antagonist, the addition of single methyl groups at various positions was generally well-tolerated and in some cases improved potency. nih.gov However, the introduction of multiple methyl groups often proved detrimental to the compound's potency and selectivity. nih.gov Similarly, the introduction of a 3,3-dimethyl substitution on certain piperidine derivatives led to a substantial increase in affinity for the σ₁ receptor compared to their non-methylated counterparts. acs.org

Modification of the C-3 Side Chain: The 4-methylpentyl group at the C-3 position primarily contributes to the molecule's lipophilicity, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. Altering the length, branching, or introducing functional groups to this chain can modulate these properties. While specific SAR data on varying the 4-methylpentyl group itself is limited in the public literature, general principles suggest that such modifications would significantly impact the pharmacokinetic profile of the compound.

The following table summarizes the impact of substituent modifications on the activity of various piperidine-based compounds, illustrating the principles that would apply to analogues of this compound.

| Parent Scaffold | Modification | Biological Target | Observed Effect | Reference(s) |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | Addition of a single methyl group to the core structure | κ-Opioid Receptor | Maintained or slightly improved subnanomolar potency | nih.gov |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | Addition of three methyl groups to the core structure | κ-Opioid Receptor | Reduced potency compared to mono-methylated analogues | nih.gov |

| N-[ω-(Tetralin-1-yl)alkyl]piperidine | Addition of 3,3-dimethyl groups to the piperidine ring | σ₁ Receptor | Substantial increase in binding affinity | acs.org |

| 4-(3-hydroxyphenyl)piperidine | Removal of the 3-methyl substituent | Opioid Receptors | Switched compound from an agonist to an antagonist | nih.gov |

Stereochemical Influence on Biological Target Binding and Selectivity

The C-3 position of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(4-methylpentyl)piperidine and (S)-3-(4-methylpentyl)piperidine. Biological systems, such as receptors and enzymes, are themselves chiral, and as a result, enantiomers of a drug can exhibit profoundly different pharmacological activities, potencies, and toxicities. nih.gov

The critical role of stereochemistry has been demonstrated in numerous studies of piperidine derivatives. In a notable example, the stereochemistry of 3,4-disubstituted piperidine analogues determined their selectivity for different monoamine transporters. nih.gov The study revealed that:

The (+)-trans isomers and (-)-cis analogues showed selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET). nih.gov

Conversely, the (-)-trans and (+)-cis isomers displayed selectivity for the serotonin (B10506) transporter (SERT) or were dual SERT/NET inhibitors. nih.gov

This highlights a crucial principle: a simple change in the spatial arrangement of substituents can reroute a drug's selectivity toward entirely different biological targets.

Furthermore, the stereochemistry of a 3-alkylpiperidine precursor can direct the stereochemical outcome of subsequent synthetic steps. In the synthesis of complex indoloquinolizine alkaloids, starting from enantiopure 3-alkylpiperidines was essential for achieving a diastereoselective reaction, controlling the final three-dimensional structure of the product. researchgate.net

The table below illustrates the dramatic effect of stereochemistry on transporter binding affinity for a series of piperidine analogues.

| Compound Isomer | Binding Affinity Kᵢ (nM) at DAT | Binding Affinity Kᵢ (nM) at NET | Binding Affinity Kᵢ (nM) at SERT | Reference(s) |

| (+)-trans-5c | 13 | 5.3 | 16 | nih.gov |

| (-)-trans-5c | 313 | 24 | 11 | nih.gov |

| (+)-cis-5b | 1200 | 3.7 | 1188 | nih.gov |

| (-)-cis-5b | 18 | 7.9 | 1200 | nih.gov |

Design Principles for Modulating Molecular Scaffolds based on SAR Data

The data gathered from SAR studies are not merely observational; they form the basis for rational design principles aimed at creating improved molecules. These principles guide the modification of molecular scaffolds to enhance desired properties and reduce unwanted ones.

Computational and QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed from the SAR data of a series of compounds. For example, a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), was used to guide the synthesis of NOP receptor ligands based on a phenoxypropyl piperidine scaffold. sci-hub.se This computational approach allowed chemists to predict the activities of virtual molecules, helping to prioritize the synthesis of the most promising candidates, thereby saving time and resources. sci-hub.se

Scaffold Rigidification: Flexible molecules can adopt numerous conformations, and only one may be optimal for binding to a target. By making the molecule more rigid, the energetic cost of adopting the correct binding conformation is reduced, which can lead to higher affinity. The use of a piperidine ring itself is a strategy to create a more rigid and defined three-dimensional structure compared to an open alkyl chain. nih.gov

Bioisosteric Replacement: This principle involves replacing a functional group in a molecule with another group that has similar physical or chemical properties (a bioisostere), with the goal of improving the compound's activity or pharmacokinetic profile. In the optimization of a series of benzimidazol-2-one (B1210169) analogues, an amide group was successfully replaced with various heterocyclic bioisosteres to explore the SAR and improve ligand affinity. sci-hub.se

Prodrug Design: SAR studies can lead to a compound that is highly potent at its target but has poor drug-like properties, such as low oral bioavailability or inability to cross the blood-brain barrier. In such cases, a prodrug strategy can be employed. This involves chemically modifying the active compound to create an inactive derivative that is better absorbed and distributed in the body, and is then converted back to the active drug by metabolic processes. nih.gov This approach was successfully used to improve the oral bioavailability and brain penetration of a potent but poorly absorbed nSMase2 inhibitor. nih.gov

These design principles, derived from comprehensive SAR data, are essential tools in the iterative process of drug discovery, allowing for the systematic evolution of a simple scaffold like this compound into a highly optimized therapeutic agent.

Mechanistic Studies of Biological Interactions of 3 4 Methylpentyl Piperidine Derivatives in Vitro

Identification of Molecular Targets and Binding Mechanisms

The initial step in characterizing the pharmacological profile of 3-(4-Methylpentyl)piperidine derivatives involves identifying their molecular targets. This is primarily achieved through radioligand binding assays, which quantify the affinity of a compound for a specific receptor or transporter. bmglabtech.com These assays are critical for determining potency (often expressed as the inhibition constant, Kᵢ) and selectivity across various target classes. bmglabtech.com

Derivatives of 3-alkylpiperidine have demonstrated significant interactions with several key receptors and transporters in the central nervous system.

Histamine H₃ (H₃R) and Sigma-1 (σ₁R) Receptors: A significant body of research has focused on piperidine (B6355638) derivatives as ligands for H₃ and σ₁ receptors, both of which are implicated in various neurological and psychiatric conditions. nih.govnih.gov Studies have shown that the piperidine moiety is a critical structural feature for dual activity at these receptors. nih.govnih.gov For instance, a comparison between a piperidine-containing compound and its piperazine (B1678402) analogue revealed a dramatic difference in σ₁R affinity (Kᵢ = 3.64 nM for the piperidine vs. 1531 nM for the piperazine), while H₃R affinity remained high for both (Kᵢ = 7.70 nM and 3.17 nM, respectively). nih.govnih.gov This highlights the piperidine ring's importance for potent σ₁R binding. Further structure-activity relationship (SAR) studies have identified derivatives with high affinity for both human H₃R (hH₃R) and σ₁R, with some compounds exhibiting Kᵢ values in the low nanomolar range for both targets. nih.govnih.gov For example, certain biphenyloxy-alkyl-piperidine derivatives show high affinity for hH₃R, with Kᵢ values as low as 18 nM. nih.gov

Opioid Receptors: The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure is a well-established scaffold for potent and selective κ-opioid receptor (KOR) antagonists. nih.gov Analogues built upon this piperidine core, such as JDTic, have been synthesized and evaluated in vitro. Functional antagonism was assessed using [³⁵S]GTPγS binding assays in CHO cells expressing human opioid receptors. nih.gov Several monomethylated analogues of JDTic displayed subnanomolar antagonist potency (Kₑ values) at the KOR, with high selectivity over μ- and δ-opioid receptors. For example, specific analogues recorded Kₑ values as low as 0.03 nM at the KOR. nih.gov

Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors: Beyond dual H₃/σ₁ activity, N-alkylpiperidine derivatives have been explored specifically for their sigma receptor affinity. N-[ω-(Tetralin-1-yl)alkyl]piperidine derivatives have been shown to bind with high affinity to σ₁ sites. acs.org The introduction of 3,3-dimethyl substituents on the piperidine ring significantly increased σ₁ affinity, with one derivative showing a Kᵢ value of 0.4 nM. acs.org In other series, piperidine-based compounds demonstrated high affinity for σ₁R, with Kᵢ values comparable to the reference antagonist haloperidol (B65202) (3.2 nM vs 2.5 nM, respectively). rsc.org

Nicotinic Acetylcholine Receptors (nAChR): While specific data for this compound is limited, the broader class of piperidine derivatives has been studied for nAChR interaction. The frog toxin epibatidine, a high-affinity nAChR ligand, has served as a scaffold for developing new ligands. nih.gov The affinity of these derivatives is typically evaluated through competitive binding assays using radiolabeled ligands like [³H]cytisine or [³H]epibatidine in cell lines expressing specific nAChR subtypes, such as the human α4β2 nAChR. mdpi.comnih.gov

Dopamine (B1211576) Transporters (DAT): Certain piperidine derivatives are known to be potent inhibitors of dopamine transport. google.com Their affinity for DAT is assessed in vitro by their ability to inhibit the uptake of radiolabeled dopamine, such as [³H]dopamine, into synaptosomes or cells expressing the transporter. researchgate.netnih.gov Fluoroethoxy-1,4-diphenethyl piperidine derivatives have shown potent inhibition of [³H]dopamine uptake at the vesicular monoamine transporter-2 (VMAT2), with Kᵢ values in the nanomolar range (e.g., 0.073 µM) and high selectivity over DAT. researchgate.net

| Compound Class/Derivative | Target Receptor | Affinity (Kᵢ) | Assay Type | Source |

|---|---|---|---|---|

| Piperidine Derivative | Sigma-1 (σ₁) | 3.64 nM | Radioligand Binding | nih.govnih.gov |

| Piperazine Analogue | Sigma-1 (σ₁) | 1531 nM | Radioligand Binding | nih.govnih.gov |

| Piperidine Derivative | Histamine H₃ (hH₃R) | 7.70 nM | Radioligand Binding | nih.govnih.gov |

| Piperazine Analogue | Histamine H₃ (hH₃R) | 3.17 nM | Radioligand Binding | nih.govnih.gov |

| JDTic Analogue (8a) | Kappa Opioid (KOR) | 0.03 nM (Kₑ) | [³⁵S]GTPγS Functional Assay | nih.gov |

| N-[ω-(Tetralin-1-yl)alkyl]piperidine Derivative (24) | Sigma-1 (σ₁) | 0.4 nM | Radioligand Binding ([³H]-(+)-pentazocine) | acs.org |

| Fluoroethoxy-1,4-diphenethyl piperidine (15b) | VMAT2 | 0.073 µM | [³H]Dopamine Uptake Inhibition | researchgate.net |

The interaction of 3-alkylpiperidine derivatives is not limited to receptors; they also modulate the activity of various enzymes.

Hydrolases: The piperidine scaffold is present in inhibitors of several hydrolase enzymes. Chiral disubstituted piperidinyl ureas have been identified as dual inhibitors of diacylglycerol lipase-α (DAGLα) and α,β-hydrolase domain containing protein 6 (ABHD6). rsc.org SAR studies revealed that the stereochemistry and substitution pattern on the piperidine ring are crucial for inhibitory activity. rsc.org Additionally, N-alkylpiperidine carbamates have been synthesized and evaluated for their inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key enzymes in neurotransmitter metabolism. researchgate.net

Histone Demethylases (KDMs): Histone demethylases are enzymes that play a critical role in epigenetic regulation by removing methyl groups from histones. nih.govmedchemexpress.com Their dysregulation is linked to various diseases. While direct studies on this compound are not prominent, the piperidine ring is a feature in some molecules targeting these enzymes. For instance, tranylcypromine, an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), contains a structure that, while not a piperidine itself, belongs to the broader class of cyclic amines investigated for KDM inhibition. activemotif.comnih.gov The development of small-molecule inhibitors for various KDM families, such as the Jumonji C (JmjC) domain-containing demethylases, is an active area of research. nih.govmedchemexpress.com

In Vitro Investigations of Cellular Pathway Modulation

Beyond direct binding and enzyme inhibition, in vitro studies examine how these initial molecular interactions translate into broader effects on cellular pathways.

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates. mdpi.com It is initiated by the formation of a double-membraned vesicle called an autophagosome. cellsignal.com The conversion of the cytosolic protein LC3-I to its lipidated, membrane-bound form, LC3-II, is a key indicator of autophagy induction. mdpi.comnih.gov Some piperidine derivatives have been shown to modulate this pathway. For example, the natural alkaloid piperine (B192125), which contains a piperidine moiety, has been found to promote autophagy flux by enhancing the fusion of autophagosomes with lysosomes, a critical step in the degradation process. nih.gov This effect was linked to the activation of the P2RX4 purinergic receptor. nih.gov The general mechanism of autophagy induction often involves the inhibition of the mTOR signaling pathway, a central regulator of cell growth, which in turn activates the ULK1 complex to initiate autophagosome formation. cellsignal.comoaepublish.com

Neurotransmitter transporters (NTTs) are crucial for terminating synaptic signals by reabsorbing neurotransmitters from the synaptic cleft. nih.gov As mentioned in section 6.1.1, piperidine derivatives can act as inhibitors of these transporters. In vitro systems, such as isolated nerve terminals (synaptosomes) or cell lines expressing specific transporters (e.g., DAT, SERT, NET), are used to study this modulation. elifesciences.org The primary method involves measuring the inhibition of radiolabeled neurotransmitter uptake. researchgate.netelifesciences.org By interfering with this reuptake process, these compounds can increase the concentration and duration of neurotransmitters in the synapse, thereby modulating neurotransmission. The development of allosteric modulators, which bind to a site distinct from the main substrate-binding site, represents a newer therapeutic strategy to fine-tune transporter function rather than simply blocking it. nih.gov

Future Directions and Emerging Research Avenues for 3 4 Methylpentyl Piperidine Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 3-substituted piperidines is a well-established field, yet there remains a continuous drive for methodologies that are more efficient, sustainable, and amenable to the generation of diverse compound libraries. organic-chemistry.orgnih.gov

Catalytic Hydrogenation: A primary route to piperidine (B6355638) derivatives involves the catalytic hydrogenation of corresponding pyridine (B92270) precursors. asianpubs.orgresearchgate.net Future research will likely focus on the development of novel catalysts that can operate under milder conditions, such as lower pressures and temperatures, thereby reducing energy consumption and improving the safety profile of the synthesis. researchgate.net For the synthesis of 3-(4-Methylpentyl)piperidine, this would involve the hydrogenation of 3-(4-methylpentyl)pyridine. The use of heterogeneous catalysts, which can be easily recovered and reused, is a key aspect of sustainable chemistry that will be further explored.

Asymmetric Synthesis: Given that chirality often plays a crucial role in the biological activity of piperidine derivatives, the development of stereoselective synthetic methods is of paramount importance. Asymmetric hydrogenation of 3-substituted pyridinium (B92312) salts has shown promise in yielding enantiomerically enriched piperidines. unimi.itnih.gov Future efforts will aim to identify more efficient and versatile chiral catalysts, such as those based on rhodium or iridium, to control the stereochemistry at the C3 position of the piperidine ring in this compound. unimi.itthieme-connect.com

Flow Chemistry: The application of continuous flow technologies to the synthesis of piperidines offers significant advantages in terms of reaction control, scalability, and safety. Future research will likely explore the translation of existing batch syntheses of 3-alkylpiperidines to continuous flow systems, enabling more efficient and automated production of this compound and its derivatives.

| Synthetic Approach | Key Advantages | Future Research Focus |

| Catalytic Hydrogenation | High yields, readily available starting materials | Development of reusable, highly active catalysts for milder reaction conditions |

| Asymmetric Synthesis | Production of single enantiomers with distinct biological activities | Discovery of novel chiral ligands and catalysts for improved enantioselectivity |

| Flow Chemistry | Enhanced reaction control, scalability, and safety | Adaptation of batch processes to continuous flow for automated synthesis |

Integration of Advanced Computational Methods (e.g., AI/ML) in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid design and evaluation of novel compounds. mdpi.comcrimsonpublishers.commdpi.com

In Silico Screening and Design: AI and ML algorithms can be trained on large datasets of known piperidine derivatives and their biological activities to predict the potential therapeutic targets and pharmacological properties of new compounds like this compound. clinmedkaz.orgclinmedkaz.orgnih.gov These computational tools can perform virtual screening of vast chemical libraries to identify derivatives of this compound with optimized binding affinities and selectivity for specific biological targets. nih.gov

Predictive Modeling: Machine learning models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel piperidine derivatives. nih.gov This allows for the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. For this compound, these models can guide the design of analogues with improved drug-like properties.

Generative Models: Advanced AI techniques, such as generative adversarial networks (GANs), can be employed to design entirely new piperidine-based molecules with desired pharmacological profiles. mdpi.com By learning the underlying patterns in existing datasets of active compounds, these models can propose novel structures, including variations of the this compound scaffold, for synthesis and biological evaluation.

Exploration of New Biological Targets and Deeper Mechanistic Insights for Piperidine Scaffolds

The piperidine moiety is present in a wide array of bioactive molecules, suggesting its ability to interact with a diverse range of biological targets. ijnrd.orgresearchgate.net

Expanding the Target Landscape: While piperidine derivatives have been extensively studied for their effects on the central nervous system, there is growing interest in exploring their potential in other therapeutic areas, such as oncology, infectious diseases, and metabolic disorders. ijnrd.orgclinmedkaz.org High-throughput screening of this compound and its derivatives against a broad panel of biological targets could uncover novel therapeutic applications. nih.govcolorado.edunuvisan.com

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which piperidine compounds exert their biological effects is crucial for rational drug design. Future research will employ a combination of biochemical, biophysical, and cell-based assays to identify the specific binding sites and downstream signaling pathways affected by this compound. Understanding these mechanisms will enable the design of more potent and selective modulators.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure, including alterations to the alkyl chain and substitutions on the piperidine ring, will be essential for establishing clear structure-activity relationships. rhhz.netacs.org This information is vital for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Advances in High-Throughput Analytical Techniques for Structural Characterization of Novel Derivatives

The synthesis and screening of novel piperidine libraries necessitate the use of rapid and robust analytical techniques for their structural characterization and purity assessment.

Chiral Separation Techniques: As the enantiomers of chiral piperidines often exhibit different biological activities, the development of efficient methods for their separation and analysis is critical. wikipedia.org High-performance liquid chromatography (HPLC) using chiral stationary phases is a widely used technique for this purpose. nih.govdiva-portal.org Future advancements will focus on the development of new chiral selectors and methodologies for faster and more efficient enantiomeric separations of compounds like this compound.

Mass Spectrometry-Based Screening: High-throughput screening methodologies coupled with mass spectrometry (SAMDI-MS) offer a label-free approach for identifying compounds that modulate biochemical activities. nih.gov This technique can be applied to screen libraries of this compound derivatives against various enzymes and receptors, accelerating the hit identification process.

Spectroscopic Methods: Advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D-NMR) and vibrational circular dichroism (VCD), will continue to be indispensable for the unambiguous determination of the structure and stereochemistry of novel piperidine derivatives. acs.orgnih.gov

| Analytical Technique | Application in Piperidine Research | Future Advancements |

| Chiral HPLC | Separation and quantification of enantiomers | Development of novel chiral stationary phases for improved resolution and speed |

| SAMDI-MS | High-throughput, label-free screening of compound libraries | Miniaturization and automation for increased throughput |

| 2D-NMR and VCD | Unambiguous structural and stereochemical elucidation | Increased sensitivity and resolution for analysis of complex molecules |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.